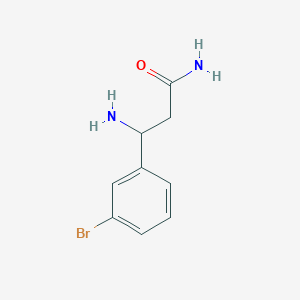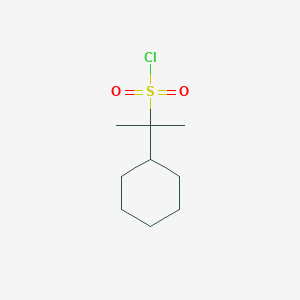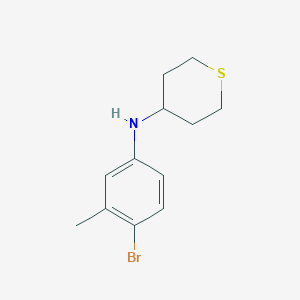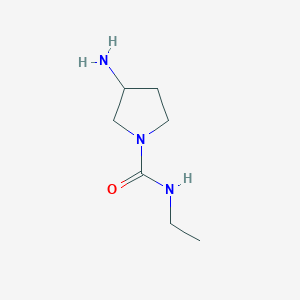![molecular formula C11H19N3O B13315477 N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine](/img/structure/B13315477.png)
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine is a compound that features an imidazole ring and an oxolane ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the oxolane ring is a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable oxolane derivative. One common method is the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 2-methyloxirane under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines and amides.
科学的研究の応用
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The compound can also interact with biological membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Lacks the oxolane ring but shares the imidazole moiety.
2-Methyloxirane: Contains the oxolane ring but lacks the imidazole moiety.
N-(3-Aminopropyl)imidazole: Similar structure but without the oxolane ring.
Uniqueness
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyloxolan-3-amine is unique due to the presence of both the imidazole and oxolane rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings.
特性
分子式 |
C11H19N3O |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H19N3O/c1-10-11(3-8-15-10)13-4-2-6-14-7-5-12-9-14/h5,7,9-11,13H,2-4,6,8H2,1H3 |
InChIキー |
NRCYWNVPMUHBBJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)NCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Chloro-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13315400.png)





![7-Ethyl-1-azaspiro[3.5]nonane](/img/structure/B13315427.png)

![5-[(2-Fluoroethyl)amino]pyridine-2-carbonitrile](/img/structure/B13315447.png)
![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfo-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B13315455.png)


![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)

